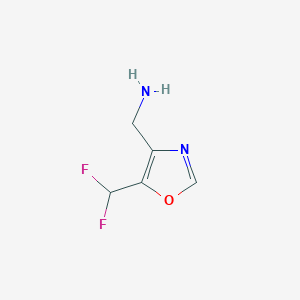
1,3-Dibromo-2-iodo-5-methoxybenzene
Vue d'ensemble
Description
1,3-Dibromo-2-iodo-5-methoxybenzene is an organic compound with the molecular formula C7H5Br2IO It is a halogenated benzene derivative, characterized by the presence of bromine, iodine, and methoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-iodo-5-methoxybenzene can be synthesized through a multi-step process involving the bromination and iodination of a methoxybenzene precursor. One common method involves the following steps:
Bromination: The starting material, 1,3-dimethoxybenzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces bromine atoms at the 1 and 3 positions of the benzene ring.
Iodination: The dibrominated intermediate is then treated with iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), to introduce an iodine atom at the 2 position.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-2-iodo-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds with various functional groups.
Applications De Recherche Scientifique
1,3-Dibromo-2-iodo-5-methoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the development of drugs and diagnostic agents.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1,3-dibromo-2-iodo-5-methoxybenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. The presence of halogen atoms and a methoxy group allows for selective functionalization and modification of the benzene ring. The molecular targets and pathways involved in its reactions are determined by the nature of the reagents and conditions used.
Comparaison Avec Des Composés Similaires
1,3-Dibromo-2-iodo-5-methoxybenzene can be compared with other halogenated benzene derivatives, such as:
1,3-Dibromo-5-iodo-2-methoxybenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1,3-Dibromo-5-methoxybenzene:
1,3-Dibromo-2-iodobenzene: Lacks the methoxy group, affecting its reactivity and applications in synthesis.
The uniqueness of this compound lies in its specific combination of bromine, iodine, and methoxy groups, which confer distinct chemical properties and reactivity patterns.
Propriétés
IUPAC Name |
1,3-dibromo-2-iodo-5-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2IO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPHLFYNNYFZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B3324858.png)
![(R)-7-(benzyloxy)-12-((R)-tetrahydrofuran-2-carbonyl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B3324864.png)
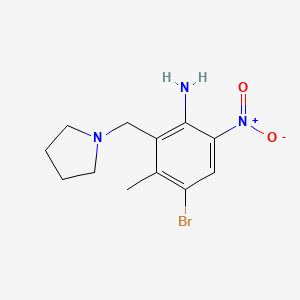
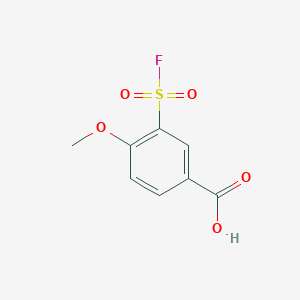
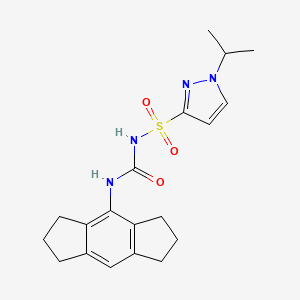

![4-[2,5-difluoro-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3324888.png)


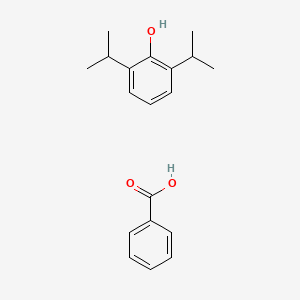

![tert-Butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate](/img/structure/B3324932.png)
![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]hexanoic acid](/img/structure/B3324935.png)
